Acrylate de 2-(diéthylamino)éthyle sulfate de méthyle

Vue d'ensemble

Description

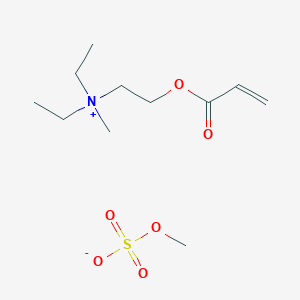

2-(Diethylamino)ethyl acrylate methyl sulfate is a chemical compound that belongs to the class of acrylate esters. It is characterized by the presence of a diethylamino group attached to an ethyl acrylate moiety, with a methyl sulfate counterion. This compound is known for its reactivity and is used in various chemical processes and applications.

Applications De Recherche Scientifique

2-(Diethylamino)ethyl acrylate methyl sulfate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Similar compounds, such as poly [2- (dimethylamino) ethyl methacrylate], have been studied for their ability to form electrostatic complexes with anionic biomacromolecules, such as dna and rna . This suggests that 2-(Diethylamino)ethyl acrylate methyl sulfate may interact with similar targets.

Mode of Action

It is known that this compound is an important acrylic monomer that gives basic properties to copolymers . It is likely that this compound interacts with its targets through electrostatic interactions, given its potential to form complexes with anionic biomacromolecules .

Biochemical Pathways

Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence pathways related to drug metabolism and cellular response to pharmaceuticals .

Pharmacokinetics

It is known that this compound is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol

Result of Action

Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence cellular uptake and response to pharmaceuticals .

Action Environment

The action of 2-(Diethylamino)ethyl acrylate methyl sulfate can be influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place . Additionally, its solubility in water and reactivity with bases suggest that its action may be influenced by the pH and ionic strength of its environment .

Analyse Biochimique

Biochemical Properties

2-(Diethylamino)ethyl acrylate methyl sulfate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of acrylic acid and diethylaminoethanol. These interactions are crucial for the compound’s role in polymerization processes, where it acts as a monomer to form polymers with specific properties .

Cellular Effects

The effects of 2-(Diethylamino)ethyl acrylate methyl sulfate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-(Diethylamino)ethyl acrylate methyl sulfate exerts its effects through various binding interactions with biomolecules. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, the compound can inhibit the activity of certain proteases, thereby preventing the degradation of specific proteins. Additionally, it can activate certain kinases, leading to the phosphorylation of target proteins and subsequent changes in their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Diethylamino)ethyl acrylate methyl sulfate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell proliferation and differentiation. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Diethylamino)ethyl acrylate methyl sulfate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

2-(Diethylamino)ethyl acrylate methyl sulfate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. The compound can also affect the levels of certain metabolites, leading to changes in metabolic flux. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(Diethylamino)ethyl acrylate methyl sulfate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions are important for understanding the compound’s localization and its effects on cellular function .

Subcellular Localization

The subcellular localization of 2-(Diethylamino)ethyl acrylate methyl sulfate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular respiration and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl acrylate methyl sulfate typically involves the reaction of 2-(Diethylamino)ethanol with acrylic acid or its derivatives, such as methyl acrylate. The reaction is usually catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the presence of inhibitors to prevent unwanted polymerization .

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)ethyl acrylate methyl sulfate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diethylamino)ethyl acrylate methyl sulfate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers like acrylic acid, methacrylates, and styrene.

Substitution Reactions: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form acrylic acid and 2-(Diethylamino)ethanol.

Common Reagents and Conditions

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of base catalysts.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Substitution Reactions:

Hydrolysis: Acrylic acid and 2-(Diethylamino)ethanol.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Dimethylamino)ethyl acrylate: Similar in structure but with a dimethylamino group instead of a diethylamino group.

2-(Diethylamino)ethyl methacrylate: Similar but with a methacrylate moiety instead of an acrylate moiety.

2-(Dimethylamino)ethyl methacrylate: Combines features of both dimethylamino and methacrylate groups.

Uniqueness

2-(Diethylamino)ethyl acrylate methyl sulfate is unique due to its specific combination of the diethylamino group and the acrylate moiety, which imparts distinct reactivity and properties. This makes it suitable for specialized applications in polymer chemistry and materials science .

Activité Biologique

2-(Diethylamino)ethyl acrylate methyl sulfate (DEAM sulfate) is a chemical compound classified as an acrylate ester. Its structure features a diethylamino group attached to an ethyl acrylate moiety, accompanied by a methyl sulfate counterion. This compound is recognized for its high reactivity, particularly in polymerization processes, making it valuable in various chemical applications. This article explores the biological activity of DEAM sulfate, focusing on its biochemical interactions, potential therapeutic applications, and research findings.

- Molecular Formula : C₁₁H₂₃NO₆S

- Molecular Weight : Approximately 297.37 g/mol

- Appearance : Colorless to yellowish liquid with a pungent odor

- Solubility : Water-miscible

DEAM sulfate's biological activity primarily stems from its ability to interact with biomolecules and influence cellular processes. Similar compounds have demonstrated the following mechanisms:

- Polymer Formation : Acts as a monomer in the synthesis of polymers, which can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA.

- Enzymatic Interactions : Interacts with enzymes like esterases, leading to the hydrolysis of ester bonds and influencing metabolic pathways.

- Cellular Effects : Modulates cell signaling pathways and gene expression, affecting cellular metabolism and proliferation.

Biochemical Pathways

Research indicates that DEAM sulfate may influence various biochemical pathways:

- Drug Delivery Systems : Its derivatives are studied for potential use in drug delivery systems due to their ability to form stable complexes with drugs and enhance cellular uptake.

- Antimicrobial Activity : Similar compounds have shown bactericidal properties against pathogenic bacteria, suggesting DEAM sulfate may possess similar activities .

Case Studies

- Polymer Applications : DEAM sulfate has been utilized in creating polymers that exhibit antimicrobial properties. For instance, studies on quaternized polymers derived from similar acrylate compounds have shown effective bactericidal activity against Gram-positive and Gram-negative bacteria .

- Cellular Studies : In vitro studies have demonstrated that DEAM sulfate can alter gene expression related to metabolic enzymes, indicating its potential role in modulating cellular responses to pharmaceuticals.

- Animal Models : Research on dosage effects in animal models suggests that low doses may promote beneficial cellular activities, while high doses can be toxic, leading to cell death and tissue damage.

Dosage Effects

The biological activity of DEAM sulfate varies significantly with dosage:

- Low Doses : Can enhance cell growth and differentiation.

- High Doses : Associated with toxicity and adverse effects such as apoptosis and necrosis.

Metabolic Pathways

DEAM sulfate interacts with metabolic enzymes, notably cytochrome P450s, influencing its metabolism and detoxification processes. This interaction is crucial for understanding its overall impact on cellular metabolism.

Applications in Research

DEAM sulfate has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a monomer in synthesizing specialized polymers |

| Biology | Studied for potential use in drug delivery systems and bioactive compounds |

| Medicine | Ongoing research into developing new pharmaceuticals |

| Industry | Production of coatings, adhesives, and materials with specialized properties |

Propriétés

IUPAC Name |

diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWSOHCILAMHGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066731 | |

| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21810-39-9 | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21810-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)ethyl acrylate methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021810399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DLK72U62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.